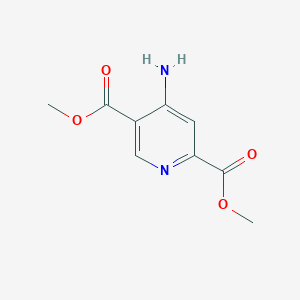![molecular formula C8H13NO2 B2860330 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one CAS No. 2411242-76-5](/img/structure/B2860330.png)
1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one, also known as 6-OHDA, is a chemical compound that is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. It is a potent neurotoxin that selectively targets and destroys dopaminergic neurons in the brain. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research involving compounds structurally related to 1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one focuses on the synthesis and detailed conformational study of lactone-fused perhydroisoxazolo[2,3-a]pyridines. These studies show how the fusion of the lactone ring affects the overall conformation of the compounds, influencing their chemical and physical properties. For example, a study demonstrated the synthesis of three lactone-fused perhydroisoxazolo[2,3-a]pyridines, revealing how the size of the fused lactone ring (five-, six-, and seven-membered) dictates the cis or trans fusion of the perhydroisoxazolo[2,3-a]pyridine substructure and impacts the piperidine ring's conformation (Alvarez-Larena et al., 1995).
Biomedical Applications
The structural motif of pyrazolo[3,4-b]pyridines, which share a core similarity with this compound, has been extensively studied for its biomedical applications. These heterocyclic compounds are highlighted for their versatility in drug design, owing to their presence in several synthetic drugs due to their broad biological activity. A comprehensive review covering the synthesis, substituent diversity, and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines emphasizes their importance in medicinal chemistry (Donaire-Arias et al., 2022).
Luminescence and Photophysical Properties
Studies on metal-organic complexes incorporating pyridine and pyrazole derivatives reveal significant insights into their luminescence and photophysical properties. For instance, silver-pyrazole complexes have been synthesized and characterized, exhibiting liquid crystal behavior and photoluminescence, making them potential candidates for optoelectronic applications. The detailed structural analysis provides insights into the molecular organization that underpins their mesophase and luminescent behavior (Ovejero et al., 2013).
Coordination Chemistry and Supramolecular Assemblies
The coordination chemistry of pyridine-based ligands, including those structurally related to this compound, has been extensively explored. These studies have led to the development of novel coordination compounds and metal-organic frameworks (MOFs) with diverse applications, from catalysis to materials science. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines have been reviewed, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Eigenschaften
IUPAC Name |
1,3,4,4a,5,7,8,8a-octahydropyrano[3,4-c]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-3-6-1-2-11-5-7(6)4-9-8/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHRZFYHXBSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2860250.png)




![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)

![7-(3,5-Dichloro-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860262.png)

![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860268.png)
